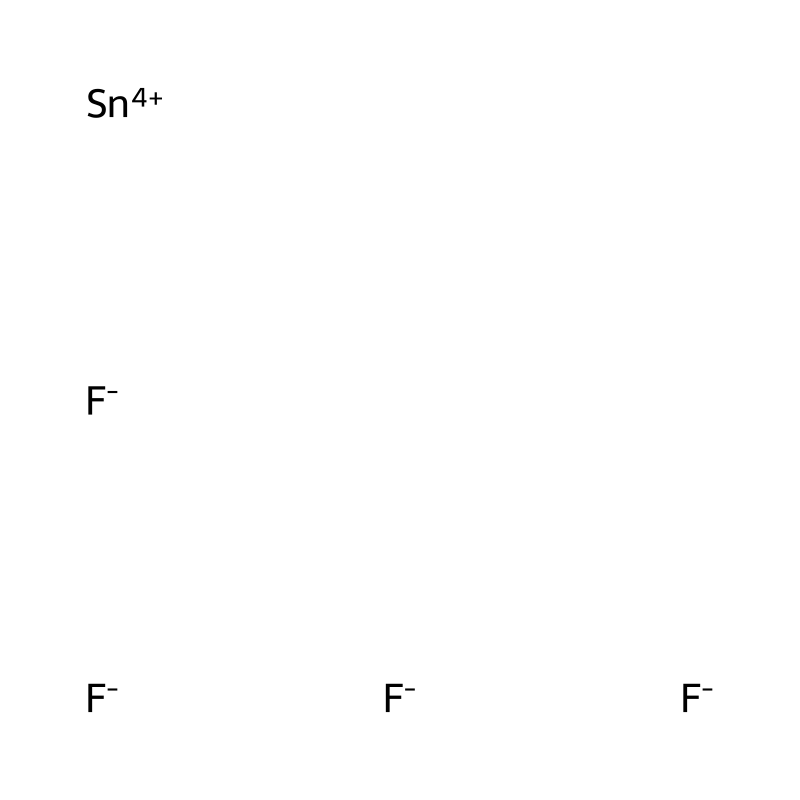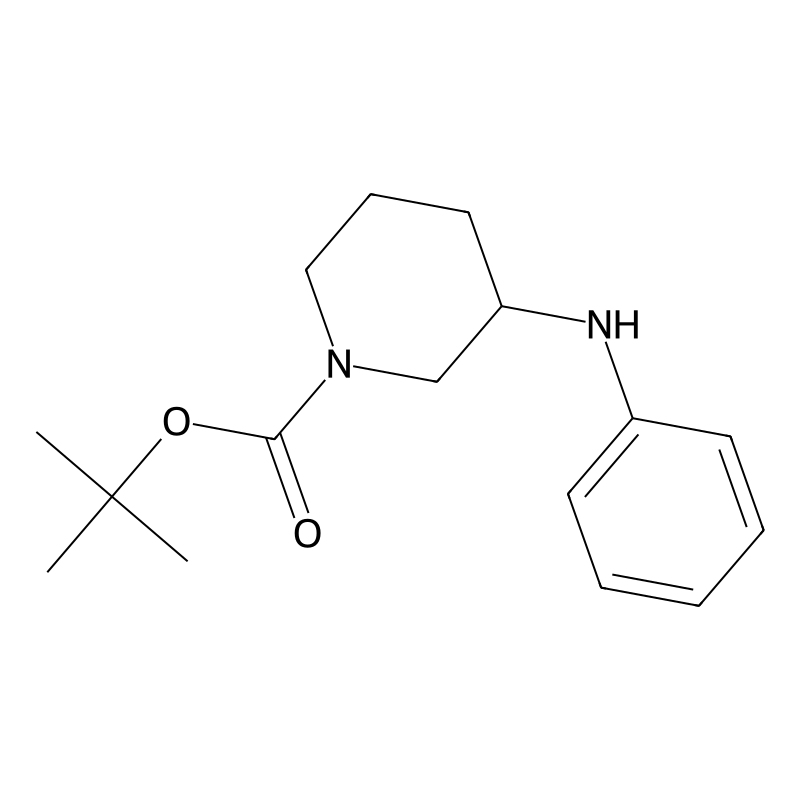Tetrafluorostannane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tetrafluorostannane (SnF₄) is an inorganic compound consisting of one tin (Sn) atom bonded to four fluorine (F) atoms. It is a colorless, hygroscopic (readily absorbs moisture) solid at room temperature []. Tetrafluorostannane is primarily synthesized in the laboratory and is not found naturally. It holds some significance in scientific research due to its unique properties and potential applications in various fields, which will be discussed further (Section 3 and 4).
Molecular Structure Analysis
SnF₄ adopts a tetrahedral geometry, where the central tin atom forms four single bonds with the surrounding fluorine atoms. This structure minimizes electron repulsion and creates a highly symmetrical molecule. The Sn-F bond length is approximately 1.80 Å, indicating a covalent bond with some ionic character due to the electronegativity difference between tin and fluorine.
Chemical Reactions Analysis
Synthesis:
Tetrafluorostannane can be synthesized by several methods, but a common approach involves the reaction of tin tetrachloride (SnCl₄) with anhydrous hydrogen fluoride (HF) at elevated temperatures.
SnCl₄ (g) + 4HF (g) → SnF₄ (g) + 4HCl (g)
Decomposition:
SnF₄ is a relatively stable compound, but it decomposes upon heating to high temperatures (>150 °C) into tin tetrafluoride vapor and fluorine gas.
SnF₄ (g) → SnF₄ (v) + F₂ (g)
Other Reactions:
SnF₄ can react with various Lewis acids and bases to form complex compounds. For instance, it reacts with antimony pentafluoride (SbF₅) to form the fluoroantimonate salt SnSbF₆.
SnF₄ + SbF₅ → SnSbF₆
Physical and Chemical Properties
Fluoride source in toothpaste:
Tetrafluorostannane has been investigated as a potential alternative to sodium fluoride in toothpaste formulations. Studies suggest that it might be equally effective in preventing dental caries, while potentially offering additional benefits like reducing tooth sensitivity []. However, further research is needed to confirm its long-term safety and efficacy compared to established methods [].
Material science applications:
Tetrafluorostannane has been studied for its potential use in developing new materials with various properties. For example, it has been explored as a precursor for the synthesis of transparent conducting thin films. These films are essential components in various electronic devices like solar cells and touch screens. Additionally, tetrafluorostannane has been investigated for its potential use in producing advanced glasses with unique optical properties.
Precursor for other tin-based compounds:
Tetrafluorostannane can serve as a valuable starting material for the synthesis of other tin-based compounds with diverse applications. For instance, it can be used to produce organotin compounds, which find uses in various fields like antimicrobials, plastics, and agricultural fungicides []. Additionally, tetrafluorostannane can be utilized as a precursor for the preparation of tin(II) halides, which are important reagents in organic synthesis.
- Hydrolysis: When exposed to moisture, tetrafluorostannane hydrolyzes to form tin(II) fluoride and hydrofluoric acid:This reaction is characterized by a free energy change of approximately -7.37 kcal/mol, indicating its spontaneity under suitable conditions .
- Reactions with Metals: Tetrafluorostannane can react with metals to form metal fluorides. For example:
- Fluorination Reactions: It acts as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into various substrates .
Several methods exist for synthesizing tetrafluorostannane:
- Direct Fluorination: The most common method involves the direct reaction of elemental tin with fluorine gas at elevated temperatures:
- Reactions with Fluoride Salts: Another approach includes reacting tin(II) fluoride with fluorine or other fluoride sources under controlled conditions .
- Complex Formation: Tetrafluorostannane can also be synthesized through the formation of complexes with phosphine or arsine ligands, which subsequently release tetrafluorostannane upon decomposition .
Tetrafluorostannane finds applications in various fields:
- Fluorinating Agent: It is widely used in organic synthesis as a source of fluorine for the introduction of fluorine atoms into organic molecules.
- Catalyst: In some reactions, tetrafluorostannane serves as a catalyst, enhancing reaction rates and selectivity.
- Dental Products: Its derivatives are utilized in toothpaste formulations to help prevent tooth decay .
Research on the interactions of tetrafluorostannane primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies have demonstrated its ability to interact with various metal ions and organic compounds, facilitating the formation of new materials or compounds through fluorination processes.
Tetrafluorostannane shares similarities with other metal fluorides but exhibits unique properties due to its specific molecular structure and reactivity. Below are some comparable compounds:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Tin(II) Fluoride | SnF₂ | Less reactive than tetrafluorostannane; used in dental applications. |
| Lead(IV) Fluoride | PbF₄ | Similar structure but more toxic; used in specialized applications. |
| Silicon Tetrafluoride | SiF₄ | Volatile gas; used as a precursor in semiconductor manufacturing. |
| Germanium Tetrafluoride | GeF₄ | Similar reactivity; used in chemical vapor deposition processes. |
Tetrafluorostannane's unique characteristics stem from its stability and reactivity profile compared to these similar compounds, making it particularly valuable in synthetic chemistry and materials science.
Basic Physical Characteristics
Tetrafluorostannane presents as a white crystalline solid under standard conditions, with several distinctive physical properties that differentiate it from related compounds. The compound exhibits a remarkably high melting point above 700°C, specifically documented at 705°C where it undergoes sublimation rather than conventional melting. This thermal behavior contrasts dramatically with other tin(IV) halides, including tin(IV) chloride (-33.3°C), tin(IV) bromide (31°C), and tin(IV) iodide (144°C).
The density of tetrafluorostannane is consistently reported as 4.78 g/cm³ across multiple sources, reflecting its substantial molecular weight and compact crystal structure. The compound demonstrates hygroscopic behavior, readily absorbing moisture from atmospheric conditions. When exposed to water, tetrafluorostannane undergoes hydrolysis reactions, particularly in hot water where it forms insoluble stannic acid.
Molecular Formula and Weight Analysis
The molecular formula SnF₄ indicates a central tin atom in the +4 oxidation state bonded to four fluorine atoms. The compound's molecular weight of 194.704 g/mol comprises approximately 60.97% tin and 39.03% fluorine by mass. This elemental composition reflects the high atomic weight contribution of tin relative to the four fluorine atoms in the molecular structure.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant







